Piperazine, 1-(2-methylphenyl)-4-(3-pyridinylcarbonyl)-
Description
The compound "Piperazine, 1-(2-methylphenyl)-4-(3-pyridinylcarbonyl)-" is a piperazine derivative featuring a 2-methylphenyl group at position 1 (R1) and a 3-pyridinylcarbonyl moiety at position 4 (R4). Piperazine derivatives are widely studied for their diverse pharmacological activities, including receptor binding, enzyme inhibition, and cytotoxic effects. The 3-pyridinylcarbonyl group introduces a heteroaromatic amide functionality, which may enhance hydrogen bonding or π-π interactions with biological targets.
Properties
IUPAC Name |
[4-(2-methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-14-5-2-3-7-16(14)19-9-11-20(12-10-19)17(21)15-6-4-8-18-13-15/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKRTCJLWGSVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154391 | |
| Record name | Piperazine, 1-(2-methylphenyl)-4-(3-pyridinylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124444-84-4 | |
| Record name | Piperazine, 1-(2-methylphenyl)-4-(3-pyridinylcarbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124444844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 1-(2-methylphenyl)-4-(3-pyridinylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-methylphenyl)-4-(3-pyridinylcarbonyl)- typically involves the reaction of piperazine with 2-methylphenyl and 3-pyridinylcarbonyl substituents. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(2-methylphenyl)-4-(3-pyridinylcarbonyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Case Studies
- Quercetin Derivatives : A study synthesized 48 quercetin derivatives with piperazine moieties, finding that modifications significantly improved their inhibitory effects on prostate cancer cells .
- Bile Acid Hybrids : Novel bile acid-piperazine hybrids were designed for anticancer activity, with one compound showing an LD50 value of 8.5 µM against KMS-11 multiple myeloma cells, indicating strong potential for further development .
Neuropharmacological Applications
Piperazine derivatives are also explored for their effects on the central nervous system (CNS):
- Buspirone Metabolite : The piperazine derivative 1-(2-pyridinyl)piperazine has been implicated in the pharmacological actions of buspirone, a drug used to treat anxiety disorders. Studies suggest that this metabolite interacts with noradrenergic systems, influencing hypothermia and locomotion in animal models .
Synthesis Techniques
The synthesis of piperazine-containing compounds often involves several strategies aimed at optimizing yield and biological activity:
- SN Ar Reactions : The preparation of piperazine derivatives frequently employs nucleophilic aromatic substitution reactions, which allow for the introduction of various substituents that enhance pharmacological properties .
- Optimization of Reaction Conditions : Adjustments in reaction conditions, such as using different bases or catalysts, have been shown to significantly improve yields in the synthesis of key intermediates .
Pharmacokinetic Properties
The pharmacokinetic profiles of piperazine derivatives are critical for their therapeutic efficacy:
- Absorption and Distribution : Modifications to the piperazine ring can influence solubility and permeability, thereby affecting the bioavailability of these compounds .
- Metabolism : Understanding the metabolic pathways of piperazine derivatives is essential for predicting their behavior in vivo. For example, studies on buspirone metabolites provide insights into how structural modifications can affect pharmacokinetics .
Data Summary
The following table summarizes key findings related to the anticancer activity and pharmacological properties of piperazine derivatives.
| Compound | Target Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Quercetin Derivative | PC-3 | 4.47 | Cell Cycle Arrest |
| Bile Acid Hybrid | KMS-11 | 8.5 | Anticancer Activity |
| Piperazine Metabolite | Various CNS Effects | - | Interaction with Noradrenergic Systems |
| Piperazine Compound | MCF-7 | 1.01–1.12 | Hsp90 Inhibition |
Mechanism of Action
The mechanism of action of Piperazine, 1-(2-methylphenyl)-4-(3-pyridinylcarbonyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity of piperazine derivatives is highly dependent on substituent chemistry. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Conformational and Structural Insights
Piperazine Ring Conformation :
- highlights that substituents at R1 and R4 influence the chair conformation of the piperazine ring. For example, bulky groups like 4-chlorobenzhydryl () or indazol-3-ylcarbonyl () may enforce equatorial positioning, optimizing interactions with hydrophobic pockets in enzymes or receptors. The target compound’s 3-pyridinylcarbonyl group likely adopts a similar equatorial orientation, promoting stable binding.
- Hydrogen Bonding and Solubility: The pyridinylcarbonyl group introduces a hydrogen-bond acceptor (carbonyl oxygen) and a basic nitrogen (pyridine), enhancing solubility and target engagement compared to non-polar substituents like benzyl () or alkyl chains ().
Biological Activity
Piperazine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Piperazine, 1-(2-methylphenyl)-4-(3-pyridinylcarbonyl)- , examining its biological activity through various studies and findings.
Compound Overview
- Chemical Name : Piperazine, 1-(2-methylphenyl)-4-(3-pyridinylcarbonyl)-
- Molecular Formula : C17H18N3O
- CAS Number : 124444-84-4
Biological Activities
Research indicates that piperazine derivatives exhibit a range of biological activities, including:
-
Antidepressant Activity :
- A study designed various piperazine derivatives, including those with structural similarities to the target compound, which showed promising antidepressant effects. Behavioral tests like the forced swimming test (FST) and tail suspension test (TST) were employed to evaluate the antidepressant activity, revealing significant efficacy in increasing serotonin levels in the brain .
- Anticancer Properties :
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives can often be correlated with their structural features. Key findings from SAR studies include:
- Substituents Influence : The presence of specific substituents on the piperazine ring significantly impacts biological activity. For example, modifications at the 2-position of the phenyl ring can enhance antidepressant efficacy .
- Flexibility and Conformation : The conformation of piperazine rings affects binding affinity to biological targets such as serotonin receptors. Compounds with increased molecular flexibility often demonstrate improved pharmacological profiles .
Table 1: Summary of Biological Activities of Piperazine Derivatives
Case Studies
-
Case Study on Antidepressant Activity :
- A series of piperazine derivatives were synthesized and evaluated for their antidepressant potential using behavioral assays in mice. The results indicated that certain compounds significantly reduced immobility time in the FST, suggesting enhanced antidepressant-like effects through modulation of serotonergic pathways .
- Case Study on Anticancer Efficacy :
Research Findings
Recent research highlights the potential of piperazine-based compounds in drug development:
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for this piperazine derivative?
- Methodology : Multi-step synthesis is typical, starting with functionalized aromatic precursors. For example, coupling reactions (e.g., Buchwald-Hartwig amination) using palladium or nickel catalysts in solvents like DMSO or acetonitrile can introduce pyridinylcarbonyl and methylphenyl groups to the piperazine core . Nucleophilic substitution or Friedel-Crafts alkylation may be employed for aromatic ring modifications, requiring precise stoichiometry and inert conditions to avoid side reactions .
- Critical Parameters : Catalyst selection (e.g., Pd vs. Ni impacts yield and purity), solvent polarity, and reaction temperature .
Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : To verify substituent positions on the piperazine ring and aromatic systems. For example, coupling constants in 1H NMR distinguish between para/meta substitution on phenyl groups .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and aromatic C-H stretching (~3000–3100 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Q. What purification techniques are effective for isolating this compound post-synthesis?
- Methodology :
- Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) separates unreacted intermediates .
- Recrystallization : Using polar aprotic solvents (e.g., DMF) improves crystalline purity .
Advanced Research Questions
Q. How can computational chemistry predict the biological interactions of this compound?
- Methodology :
- Molecular Docking : Simulates binding to target receptors (e.g., dopamine D3 or serotonin transporters) using software like AutoDock. The pyridinylcarbonyl group’s electron-deficient nature may enhance π-π stacking with aromatic residues in receptor pockets .
- MD Simulations : Assess stability of ligand-receptor complexes over time, highlighting key hydrogen bonds or hydrophobic interactions .
Q. How can researchers resolve contradictions in reported pharmacological activities of structurally similar piperazines?
- Methodology :
- Meta-Analysis : Compare IC50 values across studies, controlling for assay conditions (e.g., cell lines, incubation times). For example, fluorophenyl substitutions may show variable affinity for serotonin receptors due to differences in assay pH .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 2-methylphenyl with 4-fluorophenyl) to isolate activity contributors .
Q. What strategies optimize coupling reactions when introducing heteroaromatic groups (e.g., pyridinylcarbonyl)?
- Methodology :
- Catalyst Screening : Pd(OAc)₂ with XPhos ligand improves yield in Suzuki-Miyaura couplings for pyridine derivatives .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 hr) while maintaining >90% yield .
Data Analysis & Experimental Design
Q. How do substituent variations (e.g., methyl vs. methoxy groups) impact biological activity?
- Methodology :
- Comparative SAR Tables :
| Substituent | Receptor Affinity (Ki, nM) | LogP |
|---|---|---|
| 2-Methylphenyl | D3: 12 ± 2.1 | 3.5 |
| 4-Methoxyphenyl | D3: 45 ± 5.3 | 2.8 |
Q. What in vitro assays are suitable for evaluating receptor affinity and selectivity?
- Methodology :
- Radioligand Binding Assays : Use ³H-labeled antagonists (e.g., ³H-spiperone for dopamine receptors) to measure displacement IC50 values .
- Functional cAMP Assays : Assess G-protein coupling efficiency in transfected HEK293 cells .
Contradiction Management
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
